Methyl 4-hydroxy-2,6-dimethylbenzoate
Overview
Description
Methyl 4-hydroxy-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a methyl ester group at the carboxyl position and hydroxyl and methyl groups at the 4 and 2,6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and solvents to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxy-2,6-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 2,6-dihydroxy-4-methylbenzoate
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
Uniqueness
Methyl 4-hydroxy-2,6-dimethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-hydroxy-2,6-dimethylbenzoate, also known as methyl 4-hydroxy-2,6-dimethylbenzoic acid or its derivatives, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, and discusses relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 194.23 g/mol. Its structure features:
- A benzoate moiety with two methyl groups at the 2 and 6 positions.
- A hydroxyl group at the para position (4-position).
This unique substitution pattern contributes to its biological activity and potential applications in various fields.
The biological activity of this compound is primarily attributed to:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity.
- Ester hydrolysis : The ester group can undergo hydrolysis to release the active benzoic acid derivative, which interacts with enzymes and receptors in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies:
- It demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- The compound's effectiveness as a preservative in food applications has been explored due to its ability to inhibit microbial growth.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using several assays:
- It exhibited strong radical scavenging activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating its potential to neutralize free radicals and mitigate oxidative stress .
- Comparative studies showed that it outperformed some well-known antioxidants in specific assays, suggesting its utility in formulations aimed at enhancing oxidative stability .
Case Studies
- Antitumor Activity : In a study examining various benzoate derivatives, this compound was tested for cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
- Inhibition of Enzymatic Activity : The compound was also investigated for its ability to inhibit specific enzymes involved in metabolic pathways. It displayed selective inhibition against certain protein tyrosine phosphatases (PTPs), which are crucial in cancer progression and diabetes management .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Antioxidant Capacity | Antitumor Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | High | Moderate | Low |
Methyl 2,6-dihydroxy-4-methylbenzoate | Low | High | Moderate |
This table illustrates how this compound compares with other structurally similar compounds regarding their biological activities.
Properties
IUPAC Name |
methyl 4-hydroxy-2,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIFBNFVHBKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550343 | |
Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-31-6 | |
Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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